Ethyl 4-chloro-alpha-cyano-alpha-methylbenzenepropanoate
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Overview
Description
Ethyl 4-chloro-alpha-cyano-alpha-methylbenzenepropanoate is an organic compound with a complex structure It is characterized by the presence of a chloro group, a cyano group, and an ethyl ester group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-chloro-alpha-cyano-alpha-methylbenzenepropanoate typically involves the reaction of 4-chlorobenzaldehyde with ethyl cyanoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by cyclization and esterification steps .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-chloro-alpha-cyano-alpha-methylbenzenepropanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide or ammonia can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
Ethyl 4-chloro-alpha-cyano-alpha-methylbenzenepropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which ethyl 4-chloro-alpha-cyano-alpha-methylbenzenepropanoate exerts its effects involves interactions with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the chloro group can undergo substitution reactions. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-chloro-alpha-cyano-3-nitrocinnamate
- Ethyl alpha-cyano-4-nitrocinnamate
- Ethyl alpha-cyano-4-methylcinnamate
Uniqueness
The presence of both a cyano and a chloro group allows for a wide range of chemical transformations, making it a versatile compound in synthetic chemistry .
Properties
CAS No. |
55417-41-9 |
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Molecular Formula |
C13H14ClNO2 |
Molecular Weight |
251.71 g/mol |
IUPAC Name |
ethyl 3-(4-chlorophenyl)-2-cyano-2-methylpropanoate |
InChI |
InChI=1S/C13H14ClNO2/c1-3-17-12(16)13(2,9-15)8-10-4-6-11(14)7-5-10/h4-7H,3,8H2,1-2H3 |
InChI Key |
VGBPJQYEZSKJML-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)(CC1=CC=C(C=C1)Cl)C#N |
Origin of Product |
United States |
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